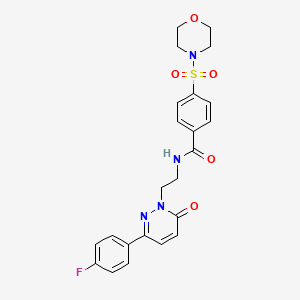
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C23H23FN4O5S and its molecular weight is 486.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms, and related research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H22FN3O3S
- Molecular Weight : 393.46 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The structure features a pyridazinone core, a fluorophenyl group, and a morpholinosulfonyl moiety, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation.
- Antifungal Properties : Similar compounds have shown antifungal activity against pathogens like Candida albicans.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Interaction : The morpholinosulfonyl group may enhance binding to target enzymes, affecting their activity.
- Electrophilic Character : The presence of the fluorine atom in the phenyl group increases electrophilicity, potentially enhancing reactivity with biological targets.
- Lipophilicity : The compound's lipophilic nature aids in membrane permeability, facilitating cellular uptake.
1. Antitumor Activity
A study conducted on various benzamide derivatives demonstrated that compounds with similar structures exhibited significant cytotoxic effects on HepG2 liver cancer cells. The IC50 values for these compounds ranged from 1.30 μM to 17.25 μM when compared to standard treatments like SAHA (Suberoylanilide Hydroxamic Acid) .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| FNA | 1.30 | High |
| SAHA | 17.25 | Moderate |
2. Antifungal Activity
In vitro studies on related pyridazinone compounds revealed their effectiveness against Candida species, with MIC values comparable to established antifungal agents like ketoconazole. For instance, one derivative showed an MIC of 1.23 μg/mL against C. parapsilosis .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound 2e | 1.23 | C. parapsilosis |
| Ketoconazole | Similar | C. albicans |
3. Enzyme Inhibition Studies
Molecular docking studies have indicated that the compound interacts with key residues in enzyme active sites, potentially inhibiting their function. For example, docking scores suggest strong binding affinity to CYP51, an enzyme critical for ergosterol synthesis in fungi .
Propriétés
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O5S/c24-19-5-1-17(2-6-19)21-9-10-22(29)28(26-21)12-11-25-23(30)18-3-7-20(8-4-18)34(31,32)27-13-15-33-16-14-27/h1-10H,11-16H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIHODKPXWIFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














